molecular formula C10H24IN B14291929 N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide CAS No. 123755-68-0

N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide

Cat. No.: B14291929
CAS No.: 123755-68-0
M. Wt: 285.21 g/mol
InChI Key: MMRSUGBUDANJCU-UHFFFAOYSA-M
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Description

N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a positively charged nitrogen atom bonded to four organic groups and an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N,2-Trimethylpropan-1-amine with an alkyl halide, such as methyl iodide, under basic conditions. The reaction proceeds as follows:

N,N,2-Trimethylpropan-1-amine+Methyl iodideN,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide\text{N,N,2-Trimethylpropan-1-amine} + \text{Methyl iodide} \rightarrow \text{this compound} N,N,2-Trimethylpropan-1-amine+Methyl iodide→N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as ethanol or methanol can facilitate the reaction, and the product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.

    Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Substitution Reactions: Yield products such as N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium chloride or hydroxide.

    Oxidation and Reduction: Can lead to various oxidized or reduced forms, depending on the specific reagents used.

Scientific Research Applications

N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide involves its interaction with biological membranes. The positively charged ammonium group can interact with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in its application as a disinfectant.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium
  • N,N,N-Trimethyl-2-propyn-1-aminium
  • 3-Chloro-N,N,2-trimethylpropan-1-aminium chloride

Uniqueness

N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide is unique due to its specific structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

123755-68-0

Molecular Formula

C10H24IN

Molecular Weight

285.21 g/mol

IUPAC Name

dimethyl-bis(2-methylpropyl)azanium;iodide

InChI

InChI=1S/C10H24N.HI/c1-9(2)7-11(5,6)8-10(3)4;/h9-10H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

MMRSUGBUDANJCU-UHFFFAOYSA-M

Canonical SMILES

CC(C)C[N+](C)(C)CC(C)C.[I-]

Origin of Product

United States

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